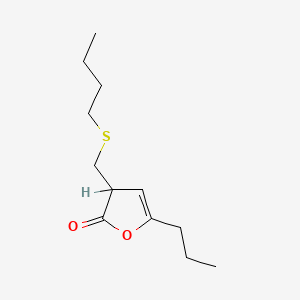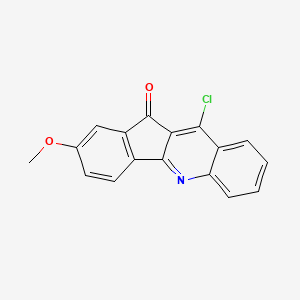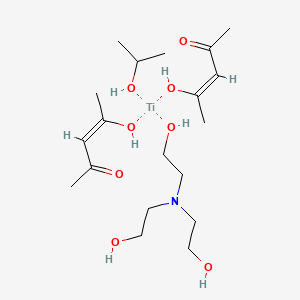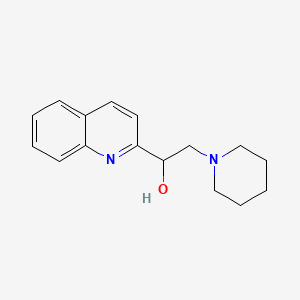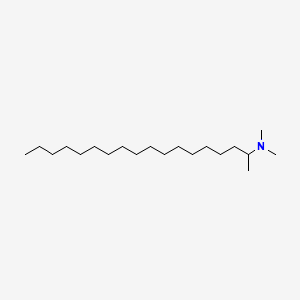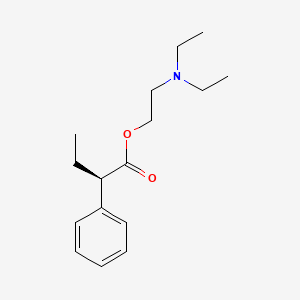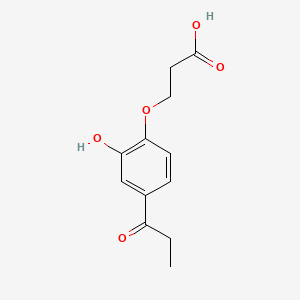
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester is a complex organic compound with the molecular formula C19H30N2O6S It is known for its unique structure, which includes a long undecanoic acid chain and a 3-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester typically involves multiple steps One common method includes the esterification of undecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of undecanoic acid from the ester.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The long undecanoic acid chain may facilitate membrane penetration, enhancing the compound’s bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
- Undecanoic acid, 11-(((4-nitrophenyl)sulfonyl)amino)-, ethyl ester
- Undecanoic acid, 11-(((3-chlorophenyl)sulfonyl)amino)-, ethyl ester
- Undecanoic acid, 11-(((3-methylphenyl)sulfonyl)amino)-, ethyl ester
Uniqueness
Undecanoic acid, 11-(((3-nitrophenyl)sulfonyl)amino)-, ethyl ester is unique due to the presence of the 3-nitrophenylsulfonyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.
Properties
CAS No. |
85844-69-5 |
|---|---|
Molecular Formula |
C19H30N2O6S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 11-[(3-nitrophenyl)sulfonylamino]undecanoate |
InChI |
InChI=1S/C19H30N2O6S/c1-2-27-19(22)14-9-7-5-3-4-6-8-10-15-20-28(25,26)18-13-11-12-17(16-18)21(23)24/h11-13,16,20H,2-10,14-15H2,1H3 |
InChI Key |
WMPUJGMAUZTNSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



